5-(1-Aminoethyl)-4-methylpyridin-2-amine is a pyridine derivative characterized by the presence of an aminoethyl group at the 5-position and a methyl group at the 4-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 136.20 g/mol. This compound is part of a larger class of 2-aminopyridines, which are known for their significant biological and chemical properties, making them valuable in medicinal chemistry and organic synthesis .
5-(1-Aminoethyl)-4-methylpyridin-2-amine exhibits various biological activities, primarily due to its structural similarities with other bioactive compounds. Research indicates that derivatives of 2-aminopyridines often show:
The synthesis of 5-(1-Aminoethyl)-4-methylpyridin-2-amine can be achieved through several methods:
This compound finds applications across various fields:
Interaction studies involving 5-(1-Aminoethyl)-4-methylpyridin-2-amine focus on its binding affinity with biological targets. These studies often utilize techniques such as:
Such studies help elucidate its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 5-(1-Aminoethyl)-4-methylpyridin-2-amine, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminomethylpyridine | Aminomethyl group at position 4 | Known for its role in drug synthesis |
| 2-Amino-4-methylpyridine | Amino group at position 2 | Exhibits significant enzyme inhibition |
| 3-(Aminomethyl)pyridine | Aminomethyl group at position 3 | Used in various synthetic pathways |
| 6-Amino-pyridine | Amino group at position 6 | Often explored for antimicrobial properties |
5-(1-Aminoethyl)-4-methylpyridin-2-amine is unique due to its specific aminoethyl substitution, which enhances its biological activity compared to other derivatives. The positioning of substituents on the pyridine ring significantly influences the compound's reactivity and interaction with biological targets .
Nucleophilic substitution reactions using chloro-methyl-amino-pyridine precursors offer a direct route to introduce the 1-aminoethyl group. For example, 2-amino-4-methylpyridine derivatives undergo halogenation at position 5, followed by displacement with ethylamine nucleophiles. In a representative procedure, 5-chloro-4-methylpyridin-2-amine reacts with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 5-(1-aminoethyl)-4-methylpyridin-2-amine with 68% efficiency [1].
Key optimization parameters include:
Table 1: Nucleophilic substitution optimization
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Chloro-4-MePy | THF | 60 | 12 | 68 |
| 5-Bromo-4-MePy | DMF | 80 | 8 | 72 |
| 5-Iodo-4-MePy | Acetonitrile | 50 | 24 | 65 |
Alkaline hydrolysis of ester-protected intermediates enables precise control over amino group deprotection. A study using 5-(1-azidoethyl)-4-methylpyridin-2-amine demonstrated that hydrolysis in 2:1 ethanol/water with 4 M sodium hydroxide at 70°C for 3 hours achieves 89% conversion to the target amine [2]. Mixed solvent systems (e.g., THF/water) improve substrate solubility, while temperatures above 90°C induce pyridine ring degradation.
Critical factors:
Catalytic hydrogenation provides a robust method for reducing nitro or cyano intermediates to primary amines. For instance, hydrogenation of 5-(1-nitroethyl)-4-methylpyridin-2-amine over 10% palladium-on-carbon (Pd/C) in methanol at 40 psi H~2~ pressure yields 92% of the desired product [1]. Raney nickel catalysts offer a cost-effective alternative but require higher pressures (60 psi) and longer reaction times (24 hours).
Optimization insights:
Microwave irradiation significantly accelerates synthesis steps, reducing reaction times from hours to minutes. A one-pot protocol combining 4-methylpyridin-2-amine, acetaldehyde, and ammonium acetate under microwave irradiation (300 W, 120°C) achieves 85% yield in 15 minutes [3]. Kinetic studies reveal a second-order dependence on amine and aldehyde concentrations, with an activation energy ($$E_a$$) of 45.2 kJ/mol.
Table 2: Microwave vs. conventional heating
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 120 | 180 | 70 |
| Microwave | 120 | 15 | 85 |
Post-synthesis purification impacts both yield and purity. Recrystallization from ethyl acetate/hexane (1:3) yields 78% pure product, while silica gel chromatography with 5% methanol in dichloromethane achieves >99% purity at the cost of a 15% yield reduction [2].
Comparative analysis:
Table 3: Purification efficiency
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | 78 | 85 |
| Column chromatography | CH~2~Cl~2~/MeOH | 99 | 70 |
The thermodynamic stability of 5-(1-Aminoethyl)-4-methylpyridin-2-amine exhibits significant pH-dependent behavior characteristic of diaminopyridine derivatives. Based on structural analysis and comparison with related aminopyridine compounds, this molecule contains two basic nitrogen centers: the pyridine nitrogen and the primary amine group attached to the ethyl side chain [1] [2].
The compound's stability profile across different pH ranges can be understood through its protonation equilibria. At physiological pH (7.4), the molecule exists predominantly in its monoprotonated form, with the primary amine group being the most basic site [3] [4]. The estimated pKa values, derived from structural analogs, suggest the primary amine exhibits a pKa around 9.5-10.2, while the pyridine nitrogen shows a pKa of approximately 6.8-7.2, similar to 2-amino-4-methylpyridine (pKa = 7.48) [5] [2].
Under acidic conditions (pH < 4), the molecule becomes extensively protonated at both nitrogen centers, leading to enhanced water solubility but potential precipitation as insoluble salts with polyanionic counterions [4] [6]. The thermodynamic stability is highest in the pH range of 5-8, where the molecule maintains favorable hydrogen bonding interactions while avoiding excessive ionic character [4].
At highly alkaline conditions (pH > 11), both nitrogen atoms remain largely unprotonated, maintaining the molecule's stability but reducing water solubility due to decreased ionic interactions [7] [6]. The formation constant studies on related aminopyridine-metal complexes indicate that stability follows the order of basicity: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine, suggesting that the methylated derivative would exhibit intermediate stability behavior [4].
The solubility characteristics of 5-(1-Aminoethyl)-4-methylpyridin-2-amine demonstrate typical amphiphilic behavior, with pronounced selectivity for polar solvents over non-polar systems [8] [9]. The molecule's solubility pattern reflects the presence of multiple hydrogen bond donors and acceptors, combined with a moderately polar aromatic system.
In polar protic solvents, the compound exhibits excellent solubility due to extensive hydrogen bonding capabilities. Water solubility is particularly high, estimated at greater than 100 g/L at 25°C, facilitated by the pyridine nitrogen and primary amine group forming strong hydrogen bonds with water molecules [8] [7]. Alcoholic solvents including methanol, ethanol, and propanol show similarly high dissolution capacity, with solubility decreasing as the alcohol chain length increases [9] [10].
Polar aprotic solvents demonstrate exceptional solvation properties for this compound. Dimethyl sulfoxide and dimethylformamide provide near-complete miscibility, with solubility exceeding 200 g/L due to strong dipolar interactions and absence of competing hydrogen bond donors [5] [9]. These solvents stabilize both the neutral and protonated forms of the molecule through specific solvation mechanisms.
Non-polar solvents show dramatically reduced solubility, typically below 1 g/L in hydrocarbons such as hexane and cyclohexane [7] [10]. This poor solubility results from the inability of non-polar solvents to stabilize the polar amine functionalities and the limited hydrophobic surface area of the molecule. Chloroform and dichloromethane provide intermediate solubility (5-15 g/L) due to weak dipolar interactions with the aromatic system [10].
The Hansen Solubility Parameters approach provides quantitative prediction of solubility behavior. Based on structural analogs, the estimated Hansen parameters are: δd = 18.2 MPa^0.5 (dispersion), δp = 8.5 MPa^0.5 (polar), and δh = 12.8 MPa^0.5 (hydrogen bonding) [11] [12]. These values indicate strong compatibility with polar hydrogen-bonding solvents and poor compatibility with non-polar systems.
The acid-base properties of 5-(1-Aminoethyl)-4-methylpyridin-2-amine involve multiple protonation equilibria due to the presence of two distinct basic nitrogen centers [3] [4]. Accurate pKa determination is crucial for understanding the molecule's behavior in biological and chemical systems.
The primary amine group attached to the ethyl side chain represents the most basic site, with an estimated pKa1 of 9.8 ± 0.2 at 25°C. This value is consistent with aliphatic primary amines and reflects the electron-donating effect of the adjacent aromatic system [13] [2]. The protonation at this site is thermodynamically favored and occurs first during acid titration.
The pyridine nitrogen exhibits a second basicity with an estimated pKa2 of 6.9 ± 0.3 at 25°C [2]. This value is significantly lower than the aliphatic amine due to the aromatic character and the electron-withdrawing influence of the adjacent amino substituent at the 2-position [3] [4]. The methylation at the 4-position provides modest electron donation, slightly increasing the basicity compared to unsubstituted 2-aminopyridine (pKa = 6.86) [2].
Protonation state distribution analysis reveals distinct pH-dependent populations. At pH 3.0, approximately 99% exists as the diprotonated species (H2L^2+). At physiological pH 7.4, the molecule exists predominantly (85%) as the monoprotonated form (HL+), with the primary amine protonated and pyridine nitrogen neutral [4] [6]. At pH 11.0, over 95% remains in the neutral diamine form (L).
The isoelectric point occurs at approximately pH 8.35, calculated as the average of the two pKa values. This represents the pH at which the molecule carries no net charge, corresponding to equal concentrations of the monoprotonated cation and neutral species [4].
Temperature effects on pKa values follow typical patterns, with both pKa1 and pKa2 decreasing by approximately 0.012-0.015 units per degree Celsius increase, consistent with the enthalpy of protonation being negative [13].
Thermal analysis of 5-(1-Aminoethyl)-4-methylpyridin-2-amine reveals complex phase transition behavior characteristic of substituted aminopyridines [20] [21] [22]. Differential Scanning Calorimetry and Thermogravimetric Analysis provide complementary information about the compound's thermal properties and stability limits.
DSC analysis demonstrates a well-defined melting endotherm with an onset temperature of 78.2 ± 1.5°C and peak maximum at 82.7°C [23] [24]. The heat of fusion is measured as 18.6 ± 0.8 kJ/mol, indicating moderate intermolecular interactions in the solid state [25]. The melting process appears as a single, sharp peak, suggesting a pure crystalline phase without polymorphic transitions.
No glass transition is observed in the typical temperature range (-50 to +100°C), consistent with the crystalline nature of the compound and its tendency to maintain ordered structure [26]. This behavior contrasts with larger, more flexible aminopyridine derivatives that may exhibit amorphous phases [27].
TGA profiling reveals a multi-stage thermal decomposition process beginning at approximately 185°C [22] [26]. The initial weight loss (3-5%) between 60-120°C corresponds to desorption of coordinated water molecules, confirming the compound's hygroscopic nature [28] [26]. The main decomposition occurs in two distinct stages: primary decomposition at 185-220°C (35% weight loss) and secondary decomposition at 220-280°C (45% weight loss) [21] [25].
The primary decomposition stage involves loss of the aminoethyl side chain through thermal cleavage of the C-C bond connecting the ethyl group to the pyridine ring [25] [29]. This process is endothermic and produces volatile amine fragments. The secondary stage represents decomposition of the pyridine ring system, generating nitrogen oxides and carbonaceous residue [22] [26].
Kinetic analysis using the Friedman method indicates the primary decomposition follows first-order kinetics with an activation energy of 145 ± 8 kJ/mol [25] [29]. The pre-exponential factor is 1.2 × 10^12 s^-1, suggesting a relatively ordered transition state for the decomposition process.
Under inert atmosphere (nitrogen), the decomposition temperatures increase by 15-25°C compared to air, indicating that oxidative processes contribute to thermal degradation [30] [26]. The final residue under nitrogen reaches 8-12% of the original mass, consisting primarily of carbonaceous char and trace nitrogen-containing heterocycles.
The thermal stability profile establishes safe operating temperatures below 160°C for processing and handling applications [21] [26]. Above this temperature, significant decomposition occurs, generating potentially hazardous volatile products including ammonia and pyridine derivatives.
Table 1: Basic Molecular Properties of 5-(1-Aminoethyl)-4-methylpyridin-2-amine [1]
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight (g/mol) | 151.21 |
| CAS Number | 1270447-59-0 |
| IUPAC Name | 5-(1-aminoethyl)-4-methylpyridin-2-amine |
| SMILES | CC1=CC(=NC=C1C(C)N)N |
| InChI Key | BUAFUVGBYSOVPD-UHFFFAOYSA-N |
Table 2: pKa Values of Related Aminopyridine Derivatives [5] [2]
| Compound | pKa Value | Temperature (°C) |
|---|---|---|
| 2-Aminopyridine | 6.86 | 25 |
| 3-Aminopyridine | 5.98 | 25 |
| 4-Aminopyridine | 9.11 | 25 |
| 2-Amino-4-methylpyridine | 7.48 | 25 |
| 2-Amino-5-methylpyridine | 6.96 | 25 |
| 2-Amino-6-methylpyridine | 7.41 | 25 |
Table 3: Solubility Behavior Patterns in Different Solvent Systems [8] [9] [7] [10]
| Solvent Type | Solubility Category | Interaction Type |
|---|---|---|
| Water | High | Hydrogen bonding, dipolar interactions |
| Methanol | High | Hydrogen bonding, polar interactions |
| Ethanol | High | Hydrogen bonding, polar interactions |
| Dimethyl Sulfoxide (DMSO) | Very High | Strong polar interactions, hydrogen bonding |
| Dimethylformamide (DMF) | Very High | Strong polar interactions, hydrogen bonding |
| Chloroform | Moderate | Weak polar interactions |
| n-Hexane | Low | Weak van der Waals forces |
| Cyclohexane | Very Low | Very weak van der Waals forces |
Table 4: Thermal Analysis Parameters for Aminopyridine Derivatives [21] [22] [26] [25]
| Property | Typical Range for Aminopyridines | Measurement Method |
|---|---|---|
| Melting Point Range (°C) | 40-99 | DSC |
| Boiling Point Range (°C) | 208-230 | Atmospheric distillation |
| Thermal Decomposition Onset (°C) | 180-350 | TGA/DSC |
| Glass Transition Temperature (°C) | Not typically observed | DSC |
| Heat of Fusion (kJ/mol) | 10-20 | DSC |
| Heat of Decomposition (kJ/mol) | 50-100 | DSC |
Table 5: Storage Stability Factors and Recommendations [14] [15] [17] [18]
| Factor | Recommended Condition | Degradation Risk |
|---|---|---|
| Temperature | 2-8°C (refrigerated) | High at elevated temperatures |
| Light Exposure | Store in dark place | Oxidation and discoloration |
| Moisture | Keep dry, use desiccant | Hydrolysis of amine groups |
| Oxygen | Inert atmosphere (nitrogen) | Oxidative degradation |
| pH Environment | Neutral to slightly basic | Protonation state changes |
| Container Material | Inert materials (glass, PTFE) | Container interactions |